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Compound of Interest

Compound Name: Nomegestrol

Cat. No.: B1679828 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

safety profiles of synthetic progestins is paramount in drug development and clinical

application. This guide provides an objective comparison of nomegestrol acetate (NOMAC)

and medroxyprogesterone acetate (MPA), focusing on their safety profiles supported by

experimental data.

Nomegestrol acetate, a 19-norprogesterone derivative, is a more recent progestin designed

for high selectivity to the progesterone receptor, closely mimicking the action of natural

progesterone.[1][2] In contrast, medroxyprogesterone acetate is a 17α-hydroxyprogesterone

derivative that has been in clinical use for a longer period for contraception and hormone

replacement therapy.[3][4] Their structural differences lead to distinct pharmacological activities

and, consequently, different safety considerations, particularly concerning metabolic effects,

breast tissue impact, and thrombotic risk.
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Feature
Nomegestrol Acetate
(NOMAC)

Medroxyprogesterone
Acetate (MPA)

Progestational Activity Potent Potent

Androgenic Activity
None, possesses partial

antiandrogenic activity[1]
Present

Estrogenic Activity None None

Glucocorticoid Activity None Weak

Mineralocorticoid Activity None None

Receptor Selectivity High for progesterone receptor

Binds to progesterone,

androgen, and glucocorticoid

receptors

Half-life Approximately 50 hours
Oral: 40-60 hours;

Intramuscular: ~50 days

Safety Profile: A Head-to-Head Comparison
The safety profiles of NOMAC and MPA diverge significantly in several key areas:

Metabolic Effects: Clinical studies indicate that NOMAC has a neutral or even beneficial effect

on lipid and carbohydrate metabolism. It does not appear to adversely affect glucose

metabolism or body weight. In contrast, MPA has been associated with negative impacts on

lipid profiles and carbohydrate metabolism. Some studies have shown that the addition of MPA

to estrogen therapy can blunt some of the beneficial effects of estrogen on lipids.

Thrombotic Risk: The risk of venous thromboembolism (VTE) is a critical consideration for all

progestin-containing therapies. Studies suggest that oral hormone therapy containing MPA is

associated with a significantly greater risk of VTE compared to other progestins. The risk

appears to be dose-dependent. While data for NOMAC is still accumulating, current evidence

suggests it may have a more favorable profile regarding hemostasis.

Breast Tissue Effects: Preclinical and clinical data suggest that NOMAC may have a more

favorable safety profile concerning breast tissue. NOMAC has shown a lack of proliferative
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activity in normal and cancerous breast tissue in some studies. It may even have an anti-

proliferative effect on human breast cancer cells. In contrast, some evidence links long-term

MPA use to a potential increase in breast cancer risk, although this remains a complex and

debated area. In one study, NOMAC demonstrated a stronger inhibition of tumor growth in a

xenograft model of endometrial cancer compared to MPA.

Bone Mineral Density: Long-term use of high-dose MPA, particularly the injectable formulation

(DMPA), has been associated with a reduction in bone mineral density. Preclinical studies on

NOMAC suggest it does not have a deleterious effect on bone remodeling.

Common Adverse Effects:

Nomegestrol Acetate: Common side effects include changes in menstrual bleeding patterns

(irregular bleeding, spotting, or amenorrhea), breast tenderness, headache, mood changes,

and weight gain.

Medroxyprogesterone Acetate: Frequently reported side effects include weight gain,

headache, mood changes, irregular bleeding, and breast tenderness. Cushingoid symptoms

have been observed with longer-term use of higher doses.

Experimental Protocols
In Vitro Receptor Binding and Transactivation Assays:

Objective: To determine the binding affinity and functional activity of NOMAC and MPA at

various steroid receptors (progesterone, androgen, estrogen, glucocorticoid,

mineralocorticoid).

Methodology:

Cell Culture: Chinese hamster ovary (CHO) cells are transfected with plasmids encoding

human steroid receptors and a reporter gene (e.g., luciferase) linked to a hormone-

responsive promoter.

Competitive Binding Assay: Cells are incubated with a radiolabeled ligand for the specific

receptor in the presence of increasing concentrations of unlabeled NOMAC or MPA. The
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concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is

determined.

Transactivation Assay: Transfected cells are treated with varying concentrations of

NOMAC or MPA. Receptor activation leads to the expression of the reporter gene, which

is quantified (e.g., by measuring luminescence). Agonist and antagonist activities are

determined by comparing the response to that of a known reference compound.

In Vivo Assessment of Androgenic and Antiandrogenic Activity in Rats:

Objective: To evaluate the androgenic and anti-androgenic effects of NOMAC and MPA in a

living organism.

Methodology:

Animal Model: Immature, castrated male rats are used.

Androgenic Activity Assessment: Rats are treated with NOMAC or MPA for a specified

period (e.g., 10 days). The weights of androgen-dependent tissues, such as the ventral

prostate and seminal vesicles, are measured and compared to a control group.

Antiandrogenic Activity Assessment: Rats are co-administered testosterone propionate (an

androgen) along with NOMAC or MPA. The ability of the progestin to inhibit the

testosterone-induced growth of accessory sex organs is measured.
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Caption: Generalized signaling pathway for progestins like nomegestrol acetate and

medroxyprogesterone acetate.
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Caption: A simplified workflow for determining the receptor binding affinity of progestins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science
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